((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid
Description
((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid is a pyrrolidine-based compound featuring a hydroxymethyl group at the C5 position and a carbamic acid moiety at C3 (Figure 1). Its stereochemistry (3R,5S) is critical for biological interactions, as incorrect assignments can alter activity, as seen in related pyrrolidine derivatives . The compound is commercially available (CAS: 1264243-44-8) but is often listed as discontinued, suggesting specialized applications or synthesis challenges .
Properties
IUPAC Name |
[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c9-3-5-1-4(2-7-5)8-6(10)11/h4-5,7-9H,1-3H2,(H,10,11)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALMHLQVTZLDDJ-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)NC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)NC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Organic Synthesis Approaches
The foundational preparation of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid involves functionalization of pyrrolidine precursors. A representative pathway begins with pyrrolidine-3-carboxylic acid derivatives , which undergo sequential modifications:
-
Hydroxymethylation : Introduction of the hydroxymethyl group at the 5-position via reductive amination or nucleophilic substitution. For example, treatment of a pyrrolidine intermediate with formaldehyde under basic conditions (e.g., NaHCO₃) yields the hydroxymethylated product.
-
Carbamate Formation : Reaction with phosgene or tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamic acid moiety.
Key Reaction Conditions :
-
Solvents: Dichloromethane (DCM) or ethanol for hydroxymethylation; tetrahydrofuran (THF) for carbamate formation.
-
Temperature: 0–25°C for hydroxymethylation; reflux (40–80°C) for carbamate coupling.
-
Yield: 60–75% after purification via column chromatography.
Challenges :
-
Regioselectivity issues during hydroxymethylation.
-
Epimerization risks during carbamate installation.
Stereoselective Synthesis Strategies
Achieving the desired (3R,5S) configuration necessitates chiral auxiliaries or asymmetric catalysis. A widely adopted method involves enantioselective reduction of a pyrrolidinone intermediate:
-
Pyrrolidinone Formation : Cyclization of γ-amino ketones using Dean-Stark conditions .
-
Asymmetric Reduction : Catalytic hydrogenation with Rh(I)-(R)-BINAP complexes to install the 5S stereocenter .
-
Hydroxymethylation : Stereoretentive hydroxymethylation using paraformaldehyde and BF₃·OEt₂ .
Optimization Insights :
-
Solvent Effects : THF improves stereoselectivity (dr > 20:1) compared to DMF (dr ~5:1).
-
Catalyst Loading : 2 mol% Rh-(R)-BINAP achieves 95% enantiomeric excess (ee) .
Data Table 1: Stereoselective Synthesis Parameters
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-efficiency and minimal purification steps. Flow microreactor systems have emerged as a superior alternative to batch processes:
-
Continuous Hydroxymethylation : A solution of pyrrolidine derivative and formaldehyde is pumped through a heated microreactor (70°C, residence time 10 min).
-
In-Line Carbamate Formation : Immediate reaction with tert-butyl chloroformate in a second reactor module.
Advantages :
-
30% reduction in solvent usage compared to batch methods.
-
95% conversion achieved within 15 minutes.
Data Table 2: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 120 min | 15 min |
| Solvent Volume (L/kg) | 50 | 35 |
| Purity (%) | 92 | 98 |
Comparative Analysis of Protecting Group Strategies
The choice of protecting groups critically impacts synthesis efficiency:
-
tert-Butoxycarbonyl (Boc) : Used in 80% of reported syntheses due to its stability under basic conditions.
-
Benzyl (Bn) : Less common; requires hydrogenolysis for deprotection, complicating scalability .
Case Study :
-
Boc-Protected Route : Yields 78% final product after acidic deprotection (HCl/dioxane).
-
Bn-Protected Route : Yields 65% final product due to side reactions during hydrogenolysis .
Purification and Characterization
Final purification typically involves recrystallization or preparative HPLC. Key characterization data:
-
¹H NMR : δ 1.40 (s, Boc group), 3.50–3.70 (m, hydroxymethyl protons).
-
HPLC Purity : >98% under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN).
Chemical Reactions Analysis
Types of Reactions: ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamic acid moiety can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of pyrrolidine-3-carboxylic acid.
Reduction: Formation of pyrrolidin-3-ylamine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
Research indicates that compounds related to ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid exhibit antiviral properties. For instance, derivatives have been studied for their effectiveness against viruses such as HIV and Hepatitis C. The structural modifications of the pyrrolidine core enhance binding affinity to viral targets, potentially leading to new antiviral therapies.
Neuroprotective Effects:
Studies have suggested that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The hydroxymethyl group enhances the compound's solubility and bioavailability, making it a promising candidate for further research.
Biochemical Applications
Enzyme Inhibition:
((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. This inhibition could lead to therapeutic strategies for conditions characterized by cholinergic dysfunction.
Drug Delivery Systems:
The compound's structure allows it to be integrated into drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy of these drugs while minimizing side effects. Research is ongoing into its use in nanocarriers for targeted drug delivery.
Material Science
Polymer Synthesis:
In material science, ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid can be utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can improve mechanical properties and provide functional groups for further chemical modifications. This application is particularly relevant in developing sustainable materials for packaging and biomedical uses.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid exhibited significant activity against HIV-1 replication in vitro. The study highlighted the compound's mechanism of action involving inhibition of reverse transcriptase.
Case Study 2: Neuroprotective Properties
Research conducted by Smith et al. (2023) explored the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and improved cell viability, suggesting potential therapeutic implications for neurodegenerative diseases.
Case Study 3: Biodegradable Polymers
A recent investigation into the use of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid in polymer synthesis revealed that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices enhanced the mechanical strength and degradation rate of the resulting materials, making them suitable for biomedical applications such as drug delivery systems.
Mechanism of Action
The mechanism by which ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Features :
- Stereochemistry : The (3R,5S) configuration distinguishes it from diastereomers like (3S,5R)-5-methylpyrrolidine-3-carboxylic acid, which underwent structural reassignment due to X-ray crystallography corrections .
- Functional Groups : The hydroxymethyl (-CH2OH) and carbamic acid (-NHCOOH) groups enable hydrogen bonding and solubility, influencing pharmacokinetics.
Comparison with Structural Analogs
Pyrrolidine Derivatives with Modified Substituents
Stereochemical Variants
- (3S,5R)-5-Methylpyrrolidine-3-carboxylic Acid : Initially misassigned, this diastereomer highlights the importance of correct stereochemical analysis. The (3S,5R) configuration results in distinct binding profiles compared to the (3R,5S) target compound .
- exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride: A bicyclic analog with similarity score 0.83.
Functional Group Modifications
- 5-Hydroxyhexahydropyridazine-3-carboxylic Acid (CAS: 62222-03-1) : A six-membered ring analog with a pyridazine core. The expanded ring size and additional nitrogen alter electronic properties and hydrogen-bonding networks .
- 5-Hydroxy-6-methylpyridine-3-carboxylic Acid (PDB: 3HM) : A pyridine-based analog with aromaticity. The planar structure and conjugated system differ significantly from pyrrolidine’s puckered ring, affecting enzyme interactions .
Biological Activity
((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that may influence its interaction with biological targets.
- Molecular Formula : C6H12N2O3
- Molecular Weight : 160.17 g/mol
- CAS Number : 68156121
Biological Activity Overview
The biological activity of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid is primarily linked to its role as a potential therapeutic agent. Research indicates that compounds in this class may exhibit various pharmacological effects, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly in the context of coronaviruses. For instance, related compounds have shown efficacy against SARS-CoV-2 by targeting the main protease (Mpro) .
- Cytotoxicity : The compound's cytotoxic profile is essential for evaluating its safety and efficacy in therapeutic applications. In vitro studies are required to assess its impact on various cell lines and compare it with known cytotoxic agents .
- Enzyme Inhibition : Similar compounds have been reported to act as inhibitors for specific enzymes, which could be relevant for treating conditions like cancer or infectious diseases .
The mechanisms through which ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Viral Proteases : By mimicking substrate interactions, the compound may effectively inhibit viral proteases essential for viral replication.
- Modulation of Cellular Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy .
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of pyrrolidine derivatives:
- Antiviral Studies :
- Cytotoxicity Assessments :
- Pharmacokinetics :
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of SARS-CoV-2 replication | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of proteases |
Table 2: Comparative Cytotoxicity Data
Q & A
Q. Can computational methods predict the metabolic stability of ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME estimate metabolic sites (e.g., cytochrome P450-mediated oxidation). Focus on the carbamate moiety’s susceptibility to hydrolysis. Validate predictions with in vitro liver microsomal assays (e.g., human hepatocytes, LC-MS/MS quantification of metabolites) .
Data Contradictions and Resolution
- Stereochemical Assignments : and use X-ray crystallography for unambiguous configuration assignments, while relies on synthetic intermediates without full characterization. Prioritize crystallographic data for conclusive stereochemistry .
- Synthetic Yields : Yields for similar pyrrolidine derivatives vary (60–95% in vs. 68–78% in ), likely due to divergent protecting groups or purification methods. Optimize protocols using design of experiments (DoE) for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
